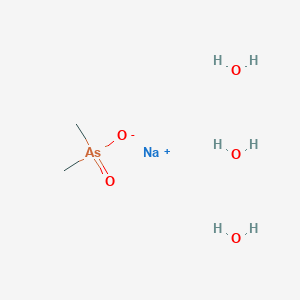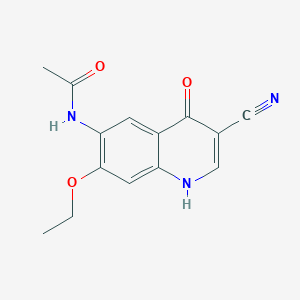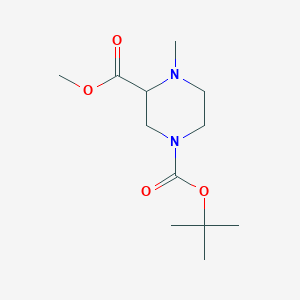
Hydrazinesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinesulfonohydrazide is an organic compound characterized by the presence of both hydrazine and sulfonohydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydrazinesulfonohydrazide can be synthesized through the reaction of sulfonyl chlorides with hydrazine hydrate. The reaction typically occurs in an aqueous medium, and the conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Hydrazinesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl hydrazones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfonyl hydrazones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazines.
Aplicaciones Científicas De Investigación
Hydrazinesulfonohydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of hydrazinesulfonohydrazide involves its interaction with cellular components, leading to the disruption of metabolic pathways. The compound targets specific enzymes and proteins, inducing cell death through apoptosis and autophagy . This dual mechanism makes it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
Sulfonylhydrazides: These compounds share similar structural features and chemical reactivity.
Hydrazones: Formed from the reaction of hydrazinesulfonohydrazide with aldehydes or ketones.
Quinazolines: Another class of compounds with similar biological activities.
Uniqueness: this compound stands out due to its dual functional groups, which confer unique reactivity and versatility in chemical synthesis
Propiedades
IUPAC Name |
hydrazinesulfonylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H6N4O2S/c1-3-7(5,6)4-2/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPPIYQFMRDWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NNS(=O)(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
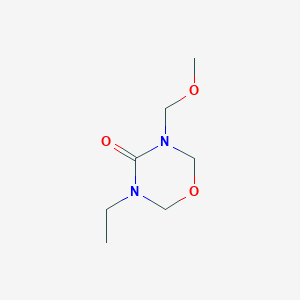
![3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one](/img/structure/B7889386.png)
![1-[(Trifluoromethyl)sulfonyl]-1H-benzimidazole](/img/structure/B7889388.png)
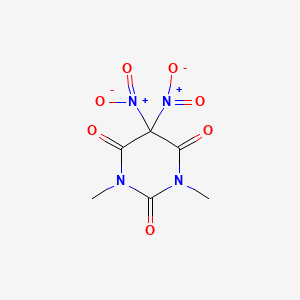
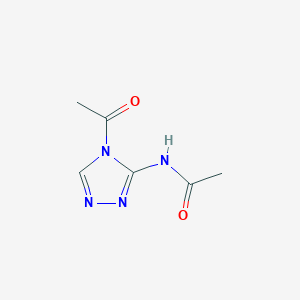
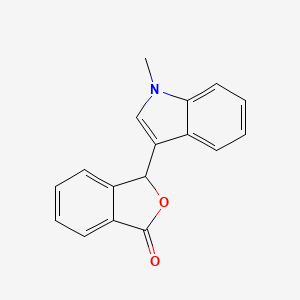
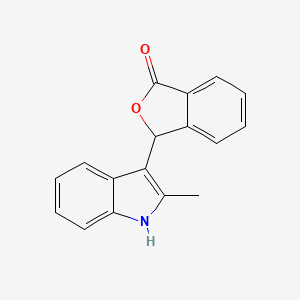
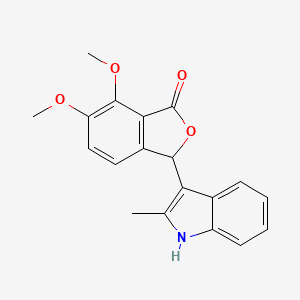
![Tert-butyl 8-oxo-2,4,6,7,11-pentaazatricyclo[7.4.0.0{3,7}]trideca-1(9),3,5-triene-11-carboxylate](/img/structure/B7889428.png)
![Tert-butyl 4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B7889433.png)

